2(1H)-Pyridinone, 4-mercapto-
CAS No.:
Cat. No.: VC17883213
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NOS |
|---|---|
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 4-sulfanyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8) |
| Standard InChI Key | WLHGWRDIQABYLV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=O)C=C1S |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2(1H)-Pyridinone, 4-mercapto- belongs to the pyridinone family, a class of compounds featuring a six-membered aromatic ring with one oxygen atom and a ketone group. The substitution of a sulfur-containing mercapto group at the 4-position introduces distinct electronic and steric properties. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅NOS | |
| Molecular Weight | 127.164 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 370.7±27.0 °C | |
| Flash Point | 178.0±23.7 °C | |
| LogP (Partition Coefficient) | -0.31 |
The compound’s low LogP value indicates moderate hydrophilicity, suggesting potential solubility in polar solvents . Its planar structure, confirmed by X-ray crystallography in analogous pyridinones, facilitates π-π stacking interactions, which are critical in supramolecular chemistry .
Synthesis and Manufacturing
Synthetic Routes
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Thiazole Ring Opening: Treatment with aqueous HCl to yield a thiol intermediate.
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Deprotection: Removal of the tert-butyl group under acidic conditions.
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Cyclization: Formation of the pyridinone ring via intramolecular condensation .
Adapting this approach for the 4-mercapto isomer would require strategic substitution during the cyclization step. Alternative routes may employ Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce functional groups at specific positions .
Challenges in Synthesis
Physicochemical Properties and Stability
Thermal Behavior
The compound’s thermal stability is evidenced by its high boiling point (370.7±27.0 °C) and flash point (178.0±23.7 °C) . Differential scanning calorimetry (DSC) of similar pyridinones shows endothermic peaks corresponding to melting transitions, though the melting point for 4-mercapto-2(1H)-pyridinone remains unreported .
Reactivity
The mercapto group confers nucleophilic character, enabling reactions with electrophiles such as alkyl halides and epoxides. For example, disodium salts of mercaptopyridinones undergo condensation with chloro-nitroarenes to form azaphenoxathiines, heterocyclic systems with documented biological activity .
Pharmacological and Biological Activity
Enzyme Inhibition
Mercapto-substituted heterocycles are known inhibitors of cysteine proteases and metalloenzymes. The -SH group can coordinate to active-site zinc ions in matrix metalloproteinases (MMPs), making 4-mercapto-2(1H)-pyridinone a candidate for anti-inflammatory drug development.
Industrial and Research Applications
Catalysis
The compound’s sulfur moiety makes it a potential ligand in transition-metal catalysis. Palladium complexes of mercaptopyridinones could facilitate cross-coupling reactions, as seen in the synthesis of biaryl compounds .
Materials Science
Incorporating 4-mercapto-2(1H)-pyridinone into polymers could enhance thermal stability and redox activity. Thiol-ene click chemistry applications are also plausible, given the reactivity of the -SH group .
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